N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide

Description

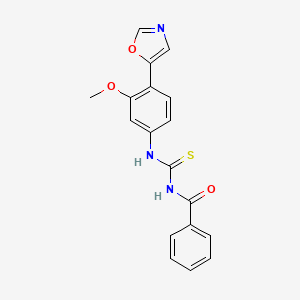

N-((3-Methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide is a thiourea-based benzamide derivative characterized by a carbamothioyl group (-NHCOS-) attached to a phenyl ring substituted with a methoxy (-OCH₃) group at position 3 and an oxazole heterocycle at position 3. The oxazole moiety contributes to π-π stacking interactions and hydrogen bonding, while the methoxy group enhances solubility and modulates electronic effects.

Properties

CAS No. |

267647-78-9 |

|---|---|

Molecular Formula |

C18H15N3O3S |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamothioyl]benzamide |

InChI |

InChI=1S/C18H15N3O3S/c1-23-15-9-13(7-8-14(15)16-10-19-11-24-16)20-18(25)21-17(22)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,21,22,25) |

InChI Key |

VJQUWHHGHIPXSA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)C3=CN=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may vary, but common methods include the use of solvents with different polarities to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Scientific Research Applications

N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Carbamothioyl Benzamide Derivatives

The following table compares the target compound with structurally related derivatives:

Key Observations:

- Substituent Effects on Physical Properties : The oxazole and methoxy groups in the target compound likely confer intermediate solubility and crystallinity compared to bulky dioxoimidazolidinyl () or lipophilic thiophene derivatives. Thiadiazole-containing analogs () may exhibit higher polarity due to sulfur’s electronegativity .

- Yield Trends : Carbamothioyl benzamides with heteroaromatic substituents (e.g., thiophene in , triazole in ) show variable yields (27–82%), influenced by steric and electronic factors during synthesis. The target compound’s synthesis would require optimization for similar efficiency.

- Bioactivity: The oxazole moiety in BMS-337197 () correlates with potent IMPDH II inhibition, suggesting the target compound may share this activity .

Functional Group Comparisons

Oxazole vs. Other Heterocycles

- Oxazole (Target Compound) : Enhances π-stacking and hydrogen bonding, critical for enzyme inhibition (e.g., IMPDH) .

- Thiadiazole () : Increased electronegativity may improve binding to metal ions or polar active sites .

- Thiophene () : Lipophilic nature could enhance membrane permeability but reduce aqueous solubility .

Methoxy Group Influence

Methoxy groups are also known to moderate metabolic stability .

Biological Activity

N-((3-methoxy-4-(oxazol-5-yl)phenyl)carbamothioyl)benzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 378.43 g/mol

The oxazole ring and the carbamothioyl group contribute to the compound's unique properties, influencing its interaction with biological targets.

Research has indicated that this compound exhibits several mechanisms of action:

- Metalloenzyme Inhibition : The compound has been shown to inhibit metalloenzymes, which play critical roles in various biochemical pathways. This inhibition can lead to antifungal activity, as metalloenzymes are essential for the growth and survival of certain pathogens .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against a range of bacterial and fungal strains. The presence of the oxazole moiety is often associated with enhanced antimicrobial activity .

- Antituberculosis Activity : A related class of compounds has demonstrated antituberculosis activity, indicating that this compound could also be explored for similar therapeutic applications .

Antifungal Activity

A study highlighted the antifungal properties of compounds similar to this compound. These compounds were tested against various fungal strains, showing significant inhibitory effects. The mechanism was attributed to the disruption of fungal cell wall synthesis by inhibiting metalloenzymes involved in this process .

Antimicrobial Spectrum

In vitro tests revealed that this compound exhibited broad-spectrum antimicrobial activity. It was effective against both Gram-positive and Gram-negative bacteria, as well as several fungal species. The minimal inhibitory concentration (MIC) values indicated potent activity comparable to established antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 4 |

Case Studies

- Case Study on Antituberculosis Effectiveness : A derivative of this compound was tested in a murine model for tuberculosis. Results showed a significant reduction in bacterial load in treated mice compared to controls, suggesting potential for further development as an antituberculosis agent .

- Clinical Implications : Given its dual antimicrobial and antifungal properties, there is potential for this compound to be further developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.